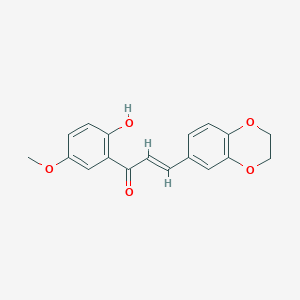

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

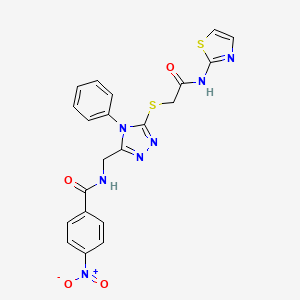

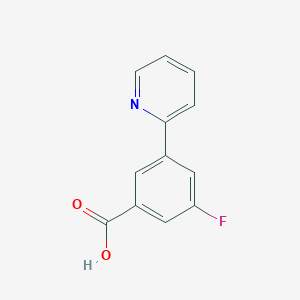

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.

BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on the synthesis and modification of benzodioxin derivatives, aiming to explore their chemical properties and potential applications. For instance, studies on the synthesis of 5-substituted-6-methoxy or 6-hydroxy-2,3-dihydro-1,4-benzodioxins have demonstrated methodologies for introducing various substituents into the benzodioxin core, expanding the chemical diversity and potential utility of these compounds (Besson, Hretani, Coudert, & Guillaumet, 1993).

Biological Activities

Several studies have evaluated the biological activities of benzodioxin derivatives, highlighting their potential in medicinal chemistry. For example, new compounds isolated from traditional Chinese medicine have shown cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents (Xinhua Ma et al., 2017). These findings indicate the relevance of benzodioxin derivatives in the development of new therapeutic agents with specific mechanisms of action, such as inducing apoptosis through the mitochondrial pathway.

Antimicrobial and Antifungal Applications

Compounds structurally related to benzodioxins have been synthesized and assessed for their antifungal activity, revealing insights into their potential as fungicides. Studies on the fungitoxicity of analogues of phytoalexins, like vignafuran, have shed light on the importance of hydroxy groups in the molecule for fungitoxic activity, indicating the potential of these compounds in agricultural applications to protect crops against pathogens (Carter, Chamberlain, & Wain, 1978).

Photochemical and Polymerization Applications

Research into the photochemical properties of benzodioxin derivatives has explored their use as photoinitiators in free radical polymerization, demonstrating their utility in material science and engineering. For instance, naphthodioxinone-1,3-benzodioxole derivatives have been synthesized and characterized for their role as caged one-component Type II photoinitiators, highlighting their potential in the development of new photopolymerization processes (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Propiedades

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-21-13-4-6-16(20)14(11-13)15(19)5-2-12-3-7-17-18(10-12)23-9-8-22-17/h2-7,10-11,20H,8-9H2,1H3/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZBYPJNUUPJQM-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

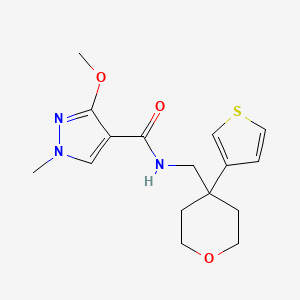

![N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920726.png)

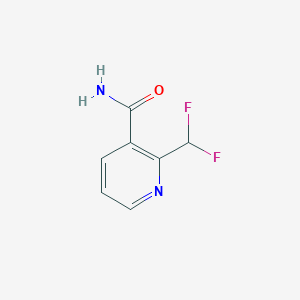

![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)

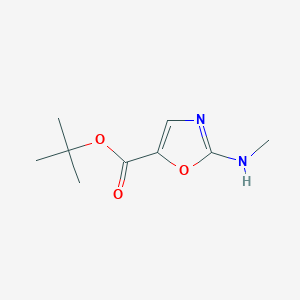

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)

![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2920749.png)